molecular formula C14H18BrN3O3 B2607490 4-((4-Bromophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 899968-97-9

4-((4-Bromophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Cat. No.: B2607490
CAS No.: 899968-97-9
M. Wt: 356.22
InChI Key: ZXKGKYXJKUEQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Bromophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C14H18BrN3O3 and its molecular weight is 356.22. The purity is usually 95%.
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Scientific Research Applications

Chemical and Pharmacological Significance

4-((4-Bromophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid represents a structural category with broad pharmacological potential, primarily attributed to the presence of key functional groups such as piperazine. The piperazine moiety, a six-membered nitrogen-containing heterocycle, is of significant interest in drug design due to its presence in a wide array of therapeutic agents. These include drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent activities. The flexibility of the piperazine ring to be substituted leads to notable differences in the medicinal properties of the resultant molecules. This adaptability underlines the compound's potential as a versatile scaffold in pharmaceutical research, providing a foundation for the design of new drugs across various therapeutic categories (Rathi, Syed, Shin, & Patel, 2016).

Contribution to Antimicrobial and Antituberculosis Therapies

Piperazine and its derivatives have been extensively investigated for their antimicrobial properties. Specifically, compounds containing the piperazine moiety have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine allows for significant modifications, leading to compounds with enhanced anti-mycobacterial efficacy. This highlights the importance of piperazine-based molecules in developing new antituberculosis therapies, addressing the urgent need for more effective treatments against resistant strains of TB (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Insights into Drug Design and Molecular Interaction

The exploration of piperazine derivatives extends beyond antimicrobial activity, touching on their interaction with biological systems at the molecular level. Studies involving the synthesis and evaluation of ligands for D2-like receptors, where arylcycloalkylamines such as phenylpiperidines and piperazines play a crucial role, have provided insights into the importance of arylalkyl substituents in improving the binding affinity and selectivity of these agents at the receptors. This research underscores the potential of piperazine-containing compounds in the design of drugs targeting central nervous system disorders, further exemplifying the compound's relevance in scientific research (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Properties

IUPAC Name

4-(4-bromoanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O3/c15-10-1-3-11(4-2-10)17-13(19)9-12(14(20)21)18-7-5-16-6-8-18/h1-4,12,16H,5-9H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKGKYXJKUEQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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